FG-5893

Descripción general

Descripción

Métodos De Preparación

La síntesis de FG-5893 implica la reacción de 4,4-bis(4-fluorofenil)butilamina con 1-(2-piridil)piperazina en presencia de un solvente y catalizador adecuados . Las condiciones de reacción típicamente incluyen un rango de temperatura de 50-100 °C y un tiempo de reacción de 12-24 horas . Los métodos de producción industrial pueden implicar la optimización de estas condiciones para mejorar el rendimiento y la pureza .

Análisis De Reacciones Químicas

FG-5893 se somete a varios tipos de reacciones químicas, que incluyen:

Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piperazina.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, catalizadores como paladio sobre carbono, y temperaturas de reacción que varían de la temperatura ambiente a 100 °C . Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Chemical Profile

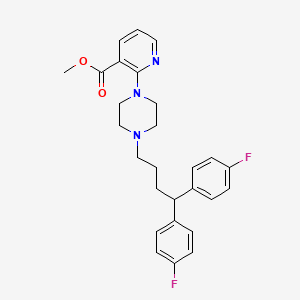

- Chemical Structure : FG-5893 is identified as 2-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxylic acid methyl ester.

- Receptor Affinity : It exhibits high affinity for serotonin receptors, specifically:

Pharmacological Applications

1. Anxiolytic Effects

- Mechanism : this compound acts as a mixed agonist/antagonist at serotonin receptors, stimulating presynaptic 5-HT1A receptors while antagonizing postsynaptic 5-HT2A receptors.

- Case Study : In preclinical trials with rats, this compound significantly reduced anxiety-like behaviors such as separation-induced vocalizations and passive avoidance responses .

2. Antidepressant Properties

- Effectiveness : At higher doses, this compound has shown antidepressant-like effects in the forced-swim test, indicating its potential utility in treating depressive disorders .

- Data Table :

| Dose (mg/kg) | Behavioral Effect | Test Conducted |

|---|---|---|

| 0.1 | Inhibition of head twitch | DOI-induced head twitch behavior |

| 0.3 | Reduction in vocalization | Ultrasound vocalization in pups |

| 1.0 | Decreased immobility time | Forced-swim test |

| 5.0 | Induction of behavioral syndrome | High-dose behavioral response |

3. Neuropharmacological Research

- This compound's receptor binding profile suggests it could be a valuable tool for studying serotonergic systems and their role in mood regulation .

Clinical Implications

The findings from preclinical studies suggest that this compound may serve as a promising candidate for the development of new anxiolytic and antidepressant medications. Its unique action on serotonin receptors could lead to fewer side effects compared to traditional treatments.

Mecanismo De Acción

FG-5893 ejerce sus efectos al unirse y activar los receptores 5-HT1A mientras antagoniza los receptores 5-HT2 . Esta acción dual modula la liberación de serotonina, un neurotransmisor involucrado en la regulación del estado de ánimo . La activación de los receptores 5-HT1A conduce a efectos ansiolíticos, mientras que el antagonismo de los receptores 5-HT2 ayuda a reducir la ansiedad y los síntomas depresivos .

Comparación Con Compuestos Similares

FG-5893 es único debido a su acción dual sobre los receptores de serotonina. Compuestos similares incluyen:

Buspirona: Un agonista del receptor 5-HT1A con propiedades ansiolíticas.

Ritanserina: Un antagonista del receptor 5-HT2 utilizado en el tratamiento de la ansiedad.

Amperozida: Un compuesto con propiedades tanto agonistas del 5-HT1A como antagonistas del 5-HT2.

This compound destaca por su alta afinidad por ambos receptores 5-HT1A y 5-HT2, lo que lo convierte en un potente agente ansiolítico .

Actividad Biológica

FG-5893 is a diphenylbutylpiperazinepyridinyl derivative with notable pharmacological properties, primarily as a 5-HT1A receptor agonist and a 5-HT2 receptor antagonist. This compound has been the subject of various studies investigating its biological activity, particularly in the context of neurochemistry and behavior.

Receptor Binding Profile

This compound exhibits high affinities for both 5-HT1A and 5-HT2 receptors. Research indicates that it affects serotonin (5-HT) neuronal function significantly. In vivo studies have shown that this compound can dose-dependently decrease the synthesis and turnover of 5-HT in the rat central nervous system (CNS) . This effect is comparable to that observed with established 5-HT1A receptor agonists, suggesting that this compound may modulate serotonergic activity through these receptors.

Neurochemical Effects

Table 1: Effects of this compound on Neurochemical Indices

| Dose (mg/kg) | Effect on 5-HT Synthesis | Effect on 5-HT Release |

|---|---|---|

| 0.1 | Decrease | Not significant |

| 0.3 | Moderate decrease | Significant decrease |

| 1.0 | Marked decrease | Significant decrease |

| 3.0 | Maximum effect | Significant decrease |

Studies have demonstrated that this compound significantly reduces the release of 5-HT in areas such as the ventral hippocampus, indicative of its potent action on serotonergic neurotransmission . The compound's effects are reversible with selective antagonists, confirming its receptor-mediated actions.

Behavioral Studies

In behavioral assays, this compound has been shown to influence sexual behavior in male rats. Administration of this compound resulted in a reduction of mounts and intromissions required for ejaculation, alongside a decrease in ejaculation latency . These effects were dose-dependent, peaking at a dose of 3.0 mg/kg. The behavioral changes were completely antagonized by pretreatment with the selective 5-HT1A receptor antagonist (+/-)-pindolol, further confirming the role of the serotonin system in mediating these behaviors.

Table 2: Behavioral Effects of this compound on Male Rats

| Dose (mg/kg) | Mounts (Mean ± SD) | Intromissions (Mean ± SD) | Ejaculation Latency (s) |

|---|---|---|---|

| Control | 15 ± 2 | 10 ± 2 | 30 ± 5 |

| 1.0 | 10 ± 2 | 7 ± 1 | 20 ± 4 |

| 3.0 | 6 ± 1 | 4 ± 1 | 10 ± 2 |

Case Studies and Research Findings

Several studies have explored this compound's potential therapeutic applications due to its unique pharmacological profile. For instance, research has indicated that compounds similar to this compound may be beneficial in treating anxiety and depressive disorders by modulating serotonergic pathways .

Moreover, comparative studies with other known serotonergic agents have shown that this compound requires significantly higher doses to elicit certain behavioral effects compared to other compounds like the prototype agonist, 8-OH-DPAT. This suggests a nuanced interaction with serotonin receptors that may offer insights into developing new therapeutic agents .

Propiedades

IUPAC Name |

methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F2N3O2/c1-34-27(33)25-4-2-14-30-26(25)32-18-16-31(17-19-32)15-3-5-24(20-6-10-22(28)11-7-20)21-8-12-23(29)13-9-21/h2,4,6-14,24H,3,5,15-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCPNKXUTJGQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164565 | |

| Record name | FG 5893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150527-23-4 | |

| Record name | FG 5893 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150527234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FG 5893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FG-5893 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QR7EI62WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.